molecular formula C11H14ClNO2 B2768464 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride CAS No. 2603-62-5

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Cat. No. B2768464
CAS RN: 2603-62-5
M. Wt: 227.69
InChI Key: YVMVEWTZYMAQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride, also known as 6-hydroxy-MDA, is a synthetic compound that belongs to the family of phenethylamines. It is a potent serotonin releaser and has been studied for its potential therapeutic applications in various fields of science.

Scientific Research Applications

Selective O-Methyloxime Formation

Research by Collins, Fallon, and Skene (1994) explored the selective formation of O-methyloxime from a derivative of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, highlighting its utility in synthetic chemistry. The study demonstrated the formation of O-methyloxime derivatives and their structural characterization, emphasizing the compound's role in facilitating complex chemical transformations (Collins et al., 1994).

Chemoenzymatic Synthesis

Orsini et al. (2002) described a chemoenzymatic synthesis process involving a derivative of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. This process was applied to synthesize precursors for 5-hydroxytryptamine receptor agonists, demonstrating the compound's significance in the development of therapeutic agents (Orsini et al., 2002).

Sphingosine-1-Phosphate Receptor Agonist Development

Kurata et al. (2017) discovered a sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), based on a 1-methyl-3,4-dihydronaphthalene structure. This agonist, targeting S1P1 and S1P5 receptors, was developed for treating autoimmune diseases, showcasing the compound's application in therapeutic advancements (Kurata et al., 2017).

Novel Oximes as Enzyme Inhibitors

Yan and Hartmann (1998) synthesized oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene to evaluate their potential as inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17), a critical enzyme in steroidogenesis. Although the oximes showed marginal inhibitory activity, this work highlights the compound's potential in drug development research (Yan & Hartmann, 1998).

properties

IUPAC Name

2-amino-6-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13;/h3-4,6,10H,2,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCDSTWVBMOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride

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